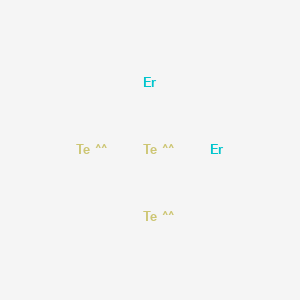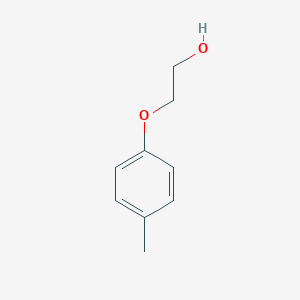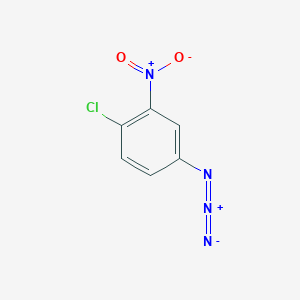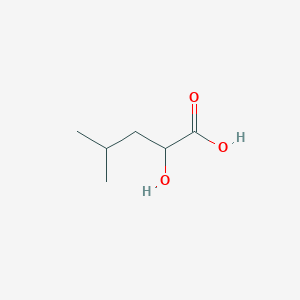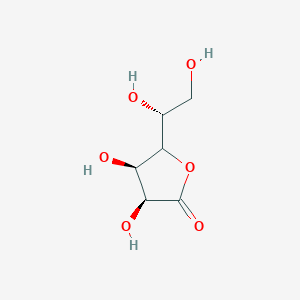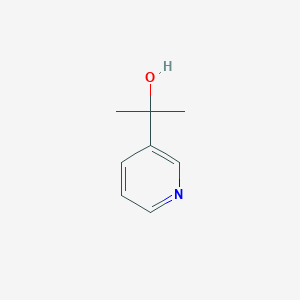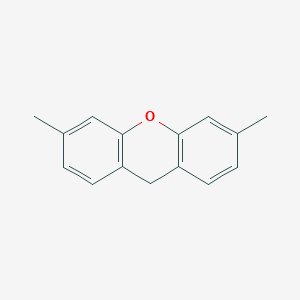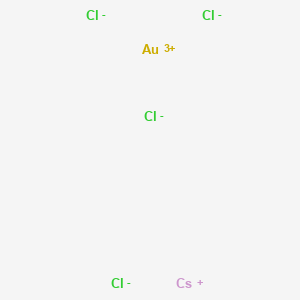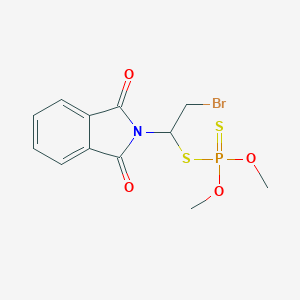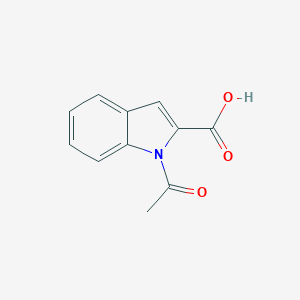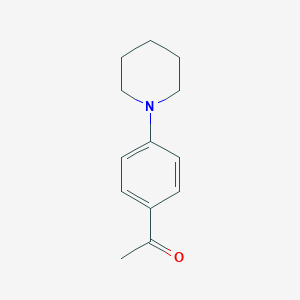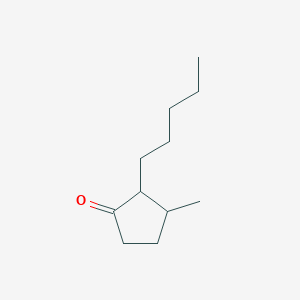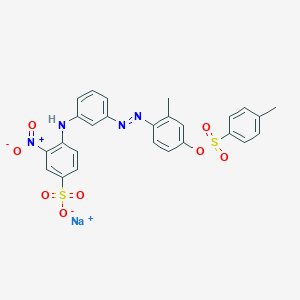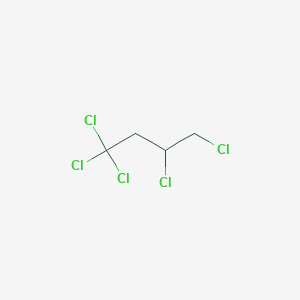
1,1,1,3,4-Pentachlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,4-Pentachlorobutane is a chlorinated hydrocarbon compound that has been widely used in scientific research due to its unique properties. This compound is a colorless liquid that is soluble in organic solvents and has a high boiling point. It is mainly used as a solvent for various chemical reactions and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,4-Pentachlorobutane is not well understood. However, it is believed to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Efectos Bioquímicos Y Fisiológicos
1,1,1,3,4-Pentachlorobutane has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to cause liver damage and kidney damage in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,1,1,3,4-Pentachlorobutane in lab experiments is its ability to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. This compound can be used to study the effects of enzyme inhibition on various metabolic processes. However, the main limitation of using this compound is its toxicity. This compound is highly toxic and can cause serious health problems if not handled properly.
Direcciones Futuras
There are many future directions for research on 1,1,1,3,4-Pentachlorobutane. One area of research could focus on the development of safer alternatives to this compound for use in scientific research. Another area of research could focus on the development of new methods for the synthesis of this compound that are more environmentally friendly. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various metabolic processes.
Métodos De Síntesis
The synthesis of 1,1,1,3,4-Pentachlorobutane can be achieved by the reaction of 1,1,1-Trichloro-3,3,3-trifluoropropane with aluminum chloride. This reaction produces a mixture of isomers, including 1,1,1,3,4-Pentachlorobutane.
Aplicaciones Científicas De Investigación
1,1,1,3,4-Pentachlorobutane has been widely used in scientific research due to its unique properties. It is mainly used as a solvent for various chemical reactions and as a starting material for the synthesis of other compounds. This compound has been used in the synthesis of pesticides, pharmaceuticals, and other organic compounds.
Propiedades
Número CAS |
1071-08-5 |
|---|---|
Nombre del producto |
1,1,1,3,4-Pentachlorobutane |
Fórmula molecular |
C4H5Cl5 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1,1,1,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-2-3(6)1-4(7,8)9/h3H,1-2H2 |
Clave InChI |
WKGSGSWERJVAAR-UHFFFAOYSA-N |
SMILES |
C(C(CCl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
C(C(CCl)Cl)C(Cl)(Cl)Cl |
Sinónimos |
1,1,1,3,4-Pentachlorobutane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



